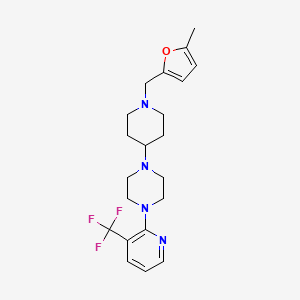
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H27F3N4O and its molecular weight is 408.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound with potential biological activity. This article delves into its synthesis, biological mechanisms, and pharmacological implications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C21H27F3N4O with a molecular weight of 408.5 g/mol. The structure consists of a piperazine ring substituted with a 5-methylfuran and a trifluoromethyl-pyridine moiety, which may influence its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, often associated with various biological activities. |
| 5-Methylfuran Moiety | Contributes to unique electronic properties and potential reactivity. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability, potentially improving bioavailability. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in neurotransmission and other physiological processes. The piperidine component is known for modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Pharmacological Studies
Research indicates that compounds similar to this structure exhibit various pharmacological activities, including:
- Neurotransmitter Modulation : Potential effects on muscarinic and nicotinic receptors.
- Antidepressant Activity : Some piperazine derivatives have shown promise in treating mood disorders.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell growth.
Case Studies
- Antidepressant Activity : A study demonstrated that piperazine derivatives could enhance serotonin levels in animal models, suggesting potential as antidepressants (PubMed) .
- Anticancer Research : Compounds with similar structures have shown selective inhibition of cancer cell proliferation in vitro, indicating that this compound may warrant further investigation in oncology (MDPI) .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesize the furan and piperidine intermediates.
- Coupling Reaction : Combine the intermediates with the piperazine ring under controlled conditions using catalysts to achieve high yields.
Synthetic Route Overview
| Step | Description |
|---|---|
| Intermediate Synthesis | Formation of furan and piperidine derivatives. |
| Coupling Reaction | Reaction under specific conditions to form the final compound. |
Comparative Analysis
This compound's unique combination of functional groups differentiates it from other similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl) | Contains furan and piperidine rings; potential for diverse interactions. |
| 1-(1-(5-Methylfuran-2-carbonyl)piperidine) | More reactive due to carbonyl presence; different biological activity profile. |
Propiedades
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-4-5-18(29-16)15-26-9-6-17(7-10-26)27-11-13-28(14-12-27)20-19(21(22,23)24)3-2-8-25-20/h2-5,8,17H,6-7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVQSNASSWNHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













